![molecular formula C13H17NO3 B3020571 N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide CAS No. 2411226-70-3](/img/structure/B3020571.png)
N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a novel one-pot approach. Starting from 3-(2-nitroaryl)oxirane-2-carboxamides, an acid-catalyzed rearrangement via the classical Meinwald rearrangement and a new rearrangement sequence leads to the formation of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides. The methodology is operationally simple and high yielding .
Molecular Structure Analysis
The molecular formula of N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide is C11H14O3. It consists of an oxirane ring (three-membered cyclic ether) with a phenyl group and a methoxyethyl group attached .
Chemical Reactions Analysis
The compound can undergo various reactions, including ring-opening reactions due to the presence of the oxirane ring. For instance, it can react with carboxylic acids to form β-hydroxypropyl esters. The mechanism involves quaternization of the tertiary amine by activated oxirane, followed by carboxylate anion participation in ring-opening reactions .
properties
IUPAC Name |
N-(2-methoxy-2-phenylpropyl)oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(16-2,10-6-4-3-5-7-10)9-14-12(15)11-8-17-11/h3-7,11H,8-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDGTHQHMZVTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CO1)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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